Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a molecular formula of C18H17N3O6S and a molecular weight of 403.41[_{{{CITATION{{{1{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c ...](https://www.smolecule.com/products/s3055625). This compound is characterized by its intricate structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, a nitrobenzamide moiety, and a carboxylate ester group[{{{CITATION{{{_1{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core[_{{{CITATION{{{2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c ...](https://www.benchchem.com/product/b2767199). This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyridine derivatives[{{{CITATION{{{2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ...{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c ...](https://www.benchchem.com/product/b2767199). This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions[{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... The process would also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its nitrobenzamide moiety can interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a lead compound for the development of new therapeutic agents[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its ability to interact with specific molecular targets can be harnessed to design drugs for various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Mechanism of Action
The mechanism by which Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c ...](https://www.benchchem.com/product/b2767199). The nitrobenzamide moiety can bind to enzymes or receptors, leading to the modulation of biological pathways[{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: is structurally similar to other thieno[2,3-c]pyridine derivatives, which also contain various functional groups such as acetyl, nitrobenzamide, and carboxylate ester groups[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Other thieno[2,3-c]pyridine derivatives: may differ in the nature of the substituents or the presence of additional functional groups.
Uniqueness: 2,3-c ....
Properties
IUPAC Name |
methyl 6-acetyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-10(22)20-8-7-13-14(9-20)28-17(15(13)18(24)27-2)19-16(23)11-3-5-12(6-4-11)21(25)26/h3-6H,7-9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBBKYKRSROJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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